tert-Butyl (1-(4-hydroxy-3-methoxyphenyl)ethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (1-(4-hydroxy-3-methoxyphenyl)ethyl)carbamate is an organic compound that features a tert-butyl group, a hydroxy group, and a methoxyphenyl group. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1-(4-hydroxy-3-methoxyphenyl)ethyl)carbamate typically involves the reaction of 4-hydroxy-3-methoxyphenylacetic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1-(4-hydroxy-3-methoxyphenyl)ethyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (1-(4-hydroxy-3-methoxyphenyl)ethyl)carbamate is used as a protecting group for amines and alcohols during multi-step organic synthesis .
Biology
In biological research, this compound is used to study enzyme-substrate interactions and as a probe in biochemical assays .
Medicine
In medicine, it is investigated for its potential as a drug intermediate and for its role in the synthesis of pharmacologically active compounds .
Industry
In the industrial sector, it is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of tert-Butyl (1-(4-hydroxy-3-methoxyphenyl)ethyl)carbamate involves its interaction with specific molecular targets such as enzymes and receptors. The hydroxy and methoxy groups play a crucial role in binding to these targets, thereby modulating their activity. The carbamate group can also undergo hydrolysis, releasing the active phenyl compound .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (4-hydroxy-3-methoxyphenyl)carbamate
- tert-Butyl (3-hydroxy-4-methoxyphenyl)carbamate
- tert-Butyl (4-hydroxy-3-methylphenyl)carbamate
Uniqueness
tert-Butyl (1-(4-hydroxy-3-methoxyphenyl)ethyl)carbamate is unique due to the presence of the ethyl group, which provides additional steric hindrance and influences its reactivity and binding properties compared to similar compounds .
Properties
Molecular Formula |
C14H21NO4 |
---|---|
Molecular Weight |
267.32 g/mol |
IUPAC Name |
tert-butyl N-[1-(4-hydroxy-3-methoxyphenyl)ethyl]carbamate |
InChI |
InChI=1S/C14H21NO4/c1-9(15-13(17)19-14(2,3)4)10-6-7-11(16)12(8-10)18-5/h6-9,16H,1-5H3,(H,15,17) |
InChI Key |
HZSHROGSJRGFKO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)O)OC)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.